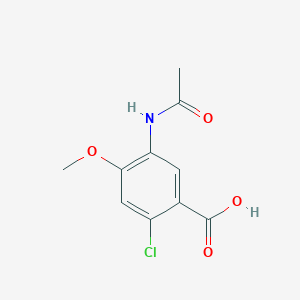
tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-aminoquinoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-(3-(1-aminoethyl)phenyl)carbamate
- tert-Butanesulfinamide
Uniqueness
tert-Butyl (S)-8-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific quinoline structure combined with the tert-butyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 8-[(1S)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)13-9-5-7-12-8-6-10-18(14(12)13)15(19)20-16(2,3)4/h5,7,9,11H,6,8,10,17H2,1-4H3/t11-/m0/s1 |
InChI Key |
RIJQYCBXTMKYFC-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


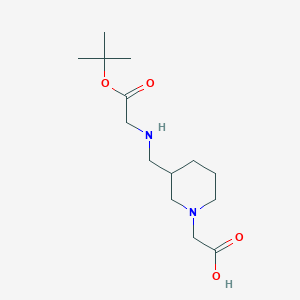
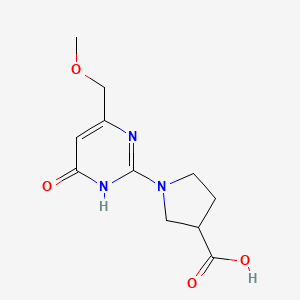
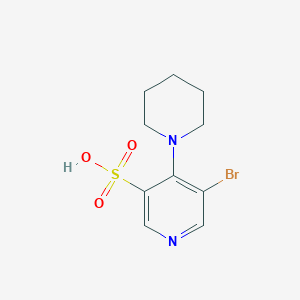

![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)
![2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12996993.png)
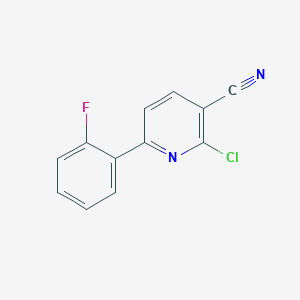

![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
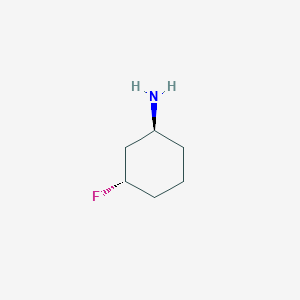
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
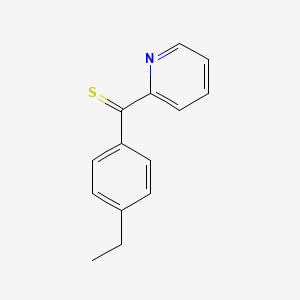
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
